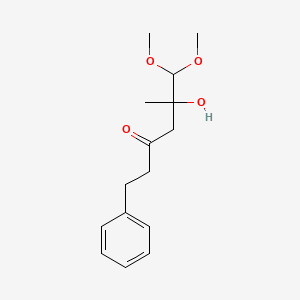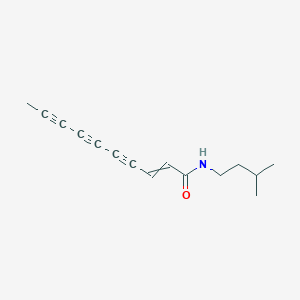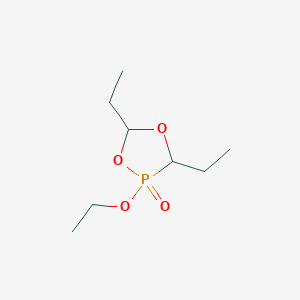
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by its unique cyclic structure containing both ethoxy and diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The cyclic structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-selenone: Contains a selenium atom instead of an oxygen atom.
Uniqueness
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of ethoxy and diethyl groups, which confer distinct chemical and physical properties. Its cyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
112031-39-7 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
2-ethoxy-3,5-diethyl-1,4,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H17O4P/c1-4-7-11-8(5-2)13(9,12-7)10-6-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JRLXARWPYGJFRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1OC(P(=O)(O1)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


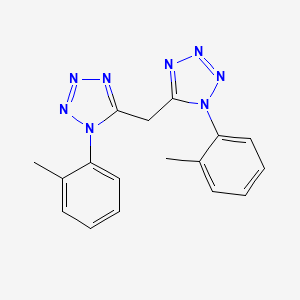
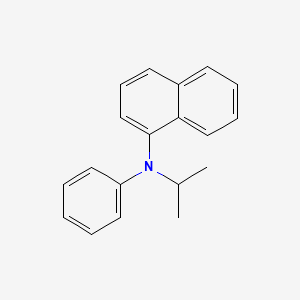
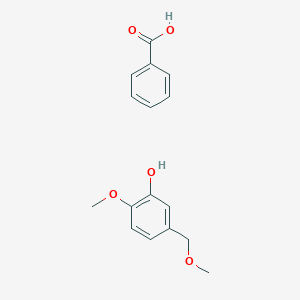
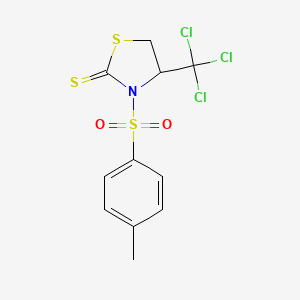
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
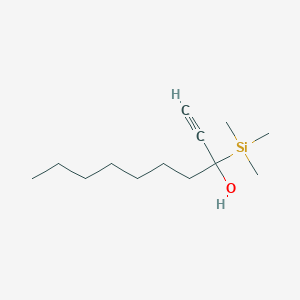
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
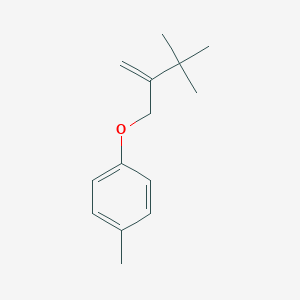
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
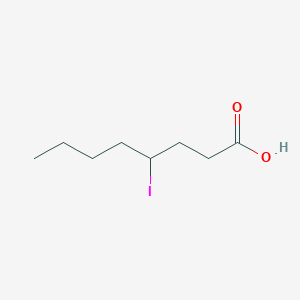
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
